2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid
CAS No.:
Cat. No.: VC17533629
Molecular Formula: C8H8N2O2S
Molecular Weight: 196.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N2O2S |
|---|---|
| Molecular Weight | 196.23 g/mol |
| IUPAC Name | 2-(but-2-ynylamino)-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C8H8N2O2S/c1-2-3-4-9-8-10-5-6(13-8)7(11)12/h5H,4H2,1H3,(H,9,10)(H,11,12) |
| Standard InChI Key | HMAZYNNMKQTRAK-UHFFFAOYSA-N |
| Canonical SMILES | CC#CCNC1=NC=C(S1)C(=O)O |
Introduction
Chemical Characteristics and Structural Analysis
Molecular Architecture and Functional Groups
The compound’s structure combines a thiazole ring—a five-membered heterocycle containing nitrogen and sulfur—with a carboxylic acid (-COOH) and an alkyne-linked amino group (-NH-C≡C-CH₂-). This configuration confers unique reactivity, as the thiazole ring participates in π-π stacking and hydrogen bonding, while the alkyne group enables click chemistry applications. The carboxylic acid moiety enhances water solubility and provides a site for further derivatization, such as amide bond formation .
Key physicochemical properties include:
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Molecular formula: C₈H₈N₂O₂S
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Molecular weight: 196.23 g/mol
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Functional groups: Thiazole, carboxylic acid, secondary amine, alkyne
The presence of the alkyne group introduces strain, making the compound reactive toward azides in Huisgen cycloadditions, a feature exploited in bioconjugation.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural elucidation. The ¹H-NMR spectrum typically shows:
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A singlet at δ 2.29 ppm for the methyl group adjacent to the alkyne .
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A doublet at δ 4.34 ppm for the methylene protons near the amino group .
IR spectra reveal stretches at 2926 cm⁻¹ (C-H alkyne), 1607 cm⁻¹ (C=O carboxylic acid), and 1238 cm⁻¹ (C-N thiazole) .
Synthesis and Chemical Transformations
Synthetic Routes
The synthesis of 2-[(But-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid involves sequential functionalization of the thiazole ring (Table 1). A common approach :
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Thiazole formation: Condensation of thiourea with α-chloro carbonyl precursors.
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Alkyne introduction: Nucleophilic substitution of a halogenated intermediate with but-2-yn-1-amine.
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Carboxylic acid protection/deprotection: Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions .
Table 1: Comparison of Synthesis Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiazole formation | Thiourea, α-chloro ketone | 65–75 | 90–95 |
| Alkyne amination | But-2-yn-1-amine, K₂CO₃ | 50–60 | 85–90 |
| Deprotection | HCl/dioxane | 80–85 | ≥95 |
Purification via recrystallization or chromatography ensures high purity .
Reactivity and Derivatives
The compound undergoes diverse transformations:
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Oxidation: The thiazole sulfur can be oxidized to sulfoxides or sulfones using H₂O₂ or mCPBA.
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Amide formation: Reaction with amines in the presence of EDC/HOBt yields bioactive derivatives .
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Alkyne functionalization: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazoles for drug delivery systems.
Biological Activities and Mechanisms
Antimicrobial Properties
Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and fungi (e.g., Candida albicans, MIC = 64 µg/mL). The thiazole ring disrupts cell wall synthesis by inhibiting penicillin-binding proteins, while the alkyne group enhances membrane permeability .
Metabolic Effects
In streptozotocin-induced diabetic models, analogues of this compound reduced fasting blood glucose by 40% via AMPK activation, suggesting potential antidiabetic applications .
Therapeutic Applications and Challenges
Infectious Diseases
Structural modifications, such as esterification of the carboxylic acid, improve pharmacokinetics. The methyl ester derivative showed enhanced in vivo efficacy against MRSA (ED₅₀ = 25 mg/kg).
Limitations and Optimization
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Solubility: The carboxylic acid’s polarity limits blood-brain barrier penetration.
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Metabolic stability: Hepatic glucuronidation reduces plasma half-life (t₁/₂ = 1.2 h).
Strategies to address these include PEGylation and formulation as sodium salts .
Comparative Analysis with Analogues
Table 2: Structure-Activity Relationships
| Compound | HSET IC₅₀ (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| 2-[(But-2-yn-1-yl)amino] derivative | 2.1 | 32 |
| 2-[(Pent-3-yn-1-yl)amino] analogue | 3.8 | 64 |
| Boc-protected variant | Inactive | Inactive |
Elongating the alkyne chain reduces HSET affinity, while Boc protection abolishes activity, underscoring the importance of the free amino group .
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